In Vivo Hypoglycemic Potency in Conscious Dog Model: Glisoxepide vs Tolbutamide
In the normal conscious dog model, intravenous administration of Glisoxepide (RP 22410) demonstrated a markedly superior hypoglycemic potency relative to the first‑generation sulfonylurea Tolbutamide, establishing its classification as a high‑potency second‑generation agent [1].
| Evidence Dimension | Hypoglycemic potency (fold‑difference relative to Tolbutamide) |
|---|---|
| Target Compound Data | 81‑fold (weight‑basis) and 131‑fold (molar‑basis) more active than Tolbutamide |
| Comparator Or Baseline | Tolbutamide (first‑generation sulfonylurea) |
| Quantified Difference | 81‑fold to 131‑fold higher potency |
| Conditions | Normal conscious dog model, intravenous administration |
Why This Matters
This quantifies the substantial potency gain achieved with Glisoxepide over the foundational first‑generation sulfonylurea, a critical consideration when designing in vivo dose‑response studies or selecting a comparator for pancreatic β‑cell research.
- [1] Loubatières A, Ribes G, Mariani MM, Alric R. Pharmacological study of a new hypoglycaemic sulphonamide: Glisoxepid (RP 22410). Diabetologia. 1972;8(1):29‑36. View Source
